molecular formula C19H28N2O4Si B11835542 (R)-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate

(R)-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate

Cat. No.: B11835542
M. Wt: 376.5 g/mol
InChI Key: HTVNLUPNNHHJGX-INIZCTEOSA-N
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Description

®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinolinone core, which is known for its diverse biological activities, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate typically involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of cyclization reactions starting from an appropriate aniline derivative.

    Introduction of the TBDMS Group: The hydroxyl group on the quinolinone core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Aminoethylation: The protected quinolinone is then subjected to aminoethylation using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other functional groups.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The quinolinone core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the aminoethyl group may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.

Mechanism of Action

The mechanism of action of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate involves its interaction with specific molecular targets. The quinolinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aminoethyl group may facilitate binding to enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(2-aminoethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the TBDMS protecting group, making it more reactive.

    ®-5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the acetate ester, affecting its solubility and reactivity.

Uniqueness

The presence of the TBDMS protecting group in ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate makes it unique among similar compounds. This group provides stability and selectivity in chemical reactions, allowing for more controlled synthesis and functionalization.

Properties

Molecular Formula

C19H28N2O4Si

Molecular Weight

376.5 g/mol

IUPAC Name

[5-[(1R)-2-amino-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-1H-quinolin-8-yl] acetate

InChI

InChI=1S/C19H28N2O4Si/c1-12(22)24-15-9-7-13(14-8-10-17(23)21-18(14)15)16(11-20)25-26(5,6)19(2,3)4/h7-10,16H,11,20H2,1-6H3,(H,21,23)/t16-/m0/s1

InChI Key

HTVNLUPNNHHJGX-INIZCTEOSA-N

Isomeric SMILES

CC(=O)OC1=C2C(=C(C=C1)[C@H](CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)C(CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2

Origin of Product

United States

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